molecular formula C47H54N6O3 B2765584 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2095432-61-2

1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2765584
CAS No.: 2095432-61-2
M. Wt: 750.988
InChI Key: KWDHFYVTZQQMOP-UHFFFAOYSA-N
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Description

1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzimidazole core with two hydroxypropyl groups substituted with benzhydrylpiperazine moieties, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of benzimidazole derivatives with benzhydrylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzhydrylpiperazine moieties can be reduced to form simpler amine derivatives.

    Substitution: The benzimidazole core can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield benzimidazole derivatives with ketone functionalities, while reduction can produce amine-substituted benzimidazoles.

Scientific Research Applications

1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzhydrylpiperazine moieties can bind to active sites of enzymes, inhibiting their activity. The benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its dual benzhydrylpiperazine substitutions, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

1,3-bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N6O3/c54-41(33-48-25-29-50(30-26-48)45(37-15-5-1-6-16-37)38-17-7-2-8-18-38)35-52-43-23-13-14-24-44(43)53(47(52)56)36-42(55)34-49-27-31-51(32-28-49)46(39-19-9-3-10-20-39)40-21-11-4-12-22-40/h1-24,41-42,45-46,54-55H,25-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDHFYVTZQQMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3N(C2=O)CC(CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O)O)C(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095432-61-2
Record name 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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